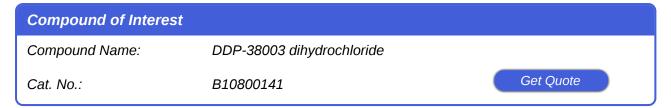


Application Notes and Protocols for DDP-38003 Dihydrochloride in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

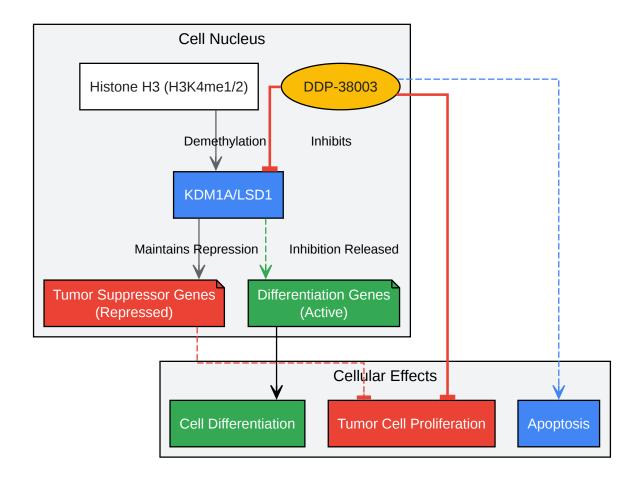
These application notes provide detailed protocols for the in vivo administration of **DDP-38003 dihydrochloride** to mice, based on established experimental data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).

Overview and Mechanism of Action

DDP-38003 is a potent inhibitor of KDM1A/LSD1, an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML).[1] KDM1A is a flavin-adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/me2) and H3K9me1/me2.[1][2] By inhibiting KDM1A, DDP-38003 can alter gene expression, leading to the induction of cell differentiation and a reduction in the growth of cancer cells.[1][3] In murine leukemia models, orally administered DDP-38003 has demonstrated significant anti-tumor activity, leading to a dose-dependent increase in survival.[4][5][6][7] The half-life of DDP-38003 has been reported to be 8 hours.[4][5][6]

Signaling Pathway of KDM1A/LSD1 Inhibition





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Caption: Mechanism of action of DDP-38003 via KDM1A/LSD1 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of **DDP-38003 dihydrochloride** in mice.



Parameter	Value	Reference
Drug	DDP-38003 dihydrochloride	[4]
Target	KDM1A/LSD1	[4][8]
IC50	84 nM	[4][6][8]
Animal Model	CD-1 Mice	[4][5]
Half-life	8 hours	[4][5][6]

Table 1: General Properties of **DDP-38003 Dihydrochloride**.

Dosage	Administratio n Route	Frequency	Duration	Vehicle	Reference
11.25 mg/kg	Oral	3 days/week (Mon, Tue, Wed)	3 weeks	40% PEG 400 in 5% glucose solution	[4][5]
22.5 mg/kg	Oral	3 days/week (Mon, Tue, Wed)	3 weeks	40% PEG 400 in 5% glucose solution	[4][5]

Table 2: Recommended Dosing Regimen for DDP-38003 Dihydrochloride in Mice.

Dosage	Observed Effect	Reference
11.25 mg/kg	35% increase in survival rate	[4][7][9]
22.50 mg/kg	62% increase in survival rate	[4][6][7]
Not Specified	Median survival of 37 days (inhibitor alone)	[1]
Not Specified	Median survival of 70 days (in combination with Retinoic Acid)	[1]



Table 3: In Vivo Efficacy of **DDP-38003 Dihydrochloride** in Mouse Leukemia Models.

Experimental Protocols

This section provides a detailed protocol for an in vivo efficacy study of **DDP-38003 dihydrochloride** in a mouse leukemia model.

Materials and Reagents

- DDP-38003 dihydrochloride
- Polyethylene glycol 400 (PEG 400)
- 5% Dextrose solution (or 5% glucose solution)
- CD-1 mice
- Leukemic cells for injection
- Standard animal handling and oral gavage equipment
- Peripheral blood collection supplies

Preparation of Dosing Solution

- Calculate the required amount of DDP-38003 dihydrochloride based on the number of mice, their average weight, and the desired dose (11.25 mg/kg or 22.5 mg/kg).
- Prepare the vehicle by mixing 40% PEG 400 in a 5% glucose solution.
- Dissolve the calculated amount of DDP-38003 dihydrochloride in the vehicle. Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.
- Prepare a fresh dosing solution for each administration day.

Animal Model and Treatment

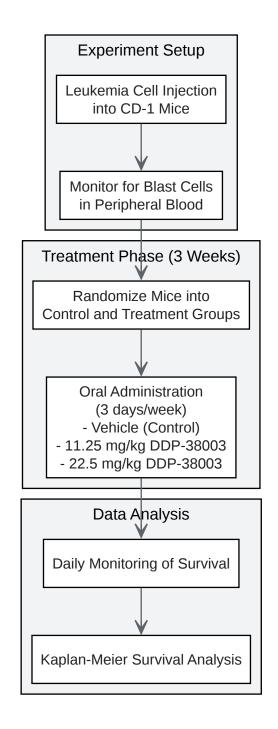
 Inject recipient CD-1 mice with a predetermined number of leukemic cells to establish the disease model.



- Monitor the mice for signs of leukemia development.
- Begin treatment once blast cells are detected in the peripheral blood of the recipient mice (typically around 10 days post-injection).[4][5]
- Administer DDP-38003 dihydrochloride orally at the chosen dose (11.25 mg/kg or 22.5 mg/kg).
- Dosing should be performed three times a week (e.g., Monday, Tuesday, and Wednesday)
 for a total of three weeks.[4][5]
- A control group receiving only the vehicle should be included in the study.
- Monitor the survival of the mice in all experimental groups daily.
- Analyze the survival data and represent it using a Kaplan-Meier survival plot.[4][5]

Experimental Workflow





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Caption: Workflow for in vivo efficacy testing of DDP-38003.

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